3-氟-4-异丙氧基苯硼酸

描述

3-Fluoro-4-isopropoxyphenylboronic acid is a chemical compound used in various chemical reactions . It is used to synthesize potent cytotoxic analogues of the marine alkaloid Lamellarin D and also used to synthesize cyclooxygenase-2 (COX-2) inhibitors .

Synthesis Analysis

The synthesis of 3-Fluoro-4-isopropoxyphenylboronic acid can be achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

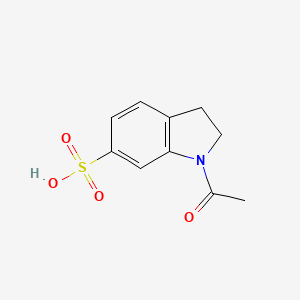

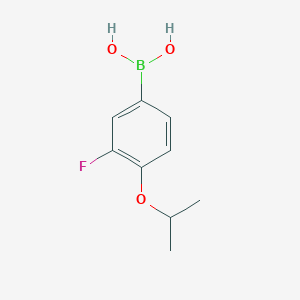

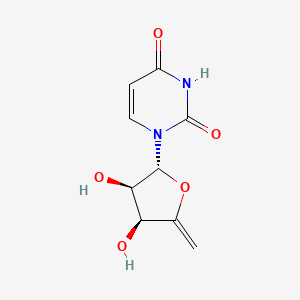

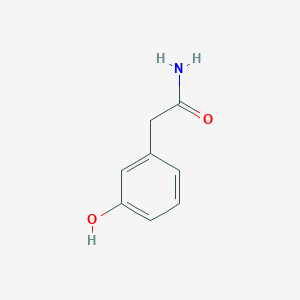

The molecular structure of 3-Fluoro-4-isopropoxyphenylboronic acid can be analyzed using various spectroscopic techniques . The compound has a molecular formula of C9H12BFO3 and a molecular weight of 198.00 .

Chemical Reactions Analysis

3-Fluoro-4-isopropoxyphenylboronic acid is a reactant involved in various chemical reactions. It is used in the microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . It is also used in palladium-catalyzed oxidative cross-coupling reactions and ruthenium-catalyzed hydrogenation reactions .

Physical And Chemical Properties Analysis

3-Fluoro-4-isopropoxyphenylboronic acid is a solid with a melting point of 112-117 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.5±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The compound also has an enthalpy of vaporization of 61.5±3.0 kJ/mol and a flash point of 159.1±30.7 °C .

科学研究应用

抗真菌活性

3-氟-4-异丙氧基苯硼酸在抗真菌应用中显示潜力。一项研究发现,类似的氟甲酰苯硼酸对各种真菌菌株如曲霉菌、镰刀菌、青霉菌和念珠菌具有活性。氟取代基的存在显著影响了这些化合物的抗真菌活性(Borys et al., 2019)。

葡萄糖传感

含氟苯硼酸正在被用于葡萄糖传感。一项2021年的研究合成了一种新单体,即含氟苯硼酸的3,4-乙二氧基噻吩(EDOT-FPBA),用于在生理条件下无酶葡萄糖传感,表明在糖尿病管理和监测中具有潜在应用(Bao et al., 2021)。

吸附机制研究

已使用各种光谱方法研究了苯硼酸的吸附机制,包括氟类似物。取代基的类型和位置,如氟,强烈影响了这些化合物在纳米颗粒表面的几何构型,这对纳米技术和材料科学中的应用至关重要(Piergies et al., 2013)。

硼酸中的氟取代基

研究氟取代基对苯硼化合物的性质,包括稳定性、结构和光谱性质的影响具有重要意义。这些见解对有机合成、分析化学和药物化学中的应用至关重要,因为氟原子可以改变硼酸的性质(Gozdalik et al., 2017)。

肿瘤学应用

苯硼酸衍生物,包括氟取代化合物,已被评估其在癌症研究中的抗增殖潜力。它们已显示出作为诱导剂在癌细胞中诱导凋亡的有希望结果,表明它们作为新型抗癌药物的潜力(Psurski et al., 2018)。

安全和危害

3-Fluoro-4-isopropoxyphenylboronic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas or vapours and avoid contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

未来方向

The future directions of 3-Fluoro-4-isopropoxyphenylboronic acid involve its use in the synthesis of azaxanthene based selective glucocorticoid receptor modulators and in Suzuki and Stille coupling for the synthesis of oral venous antithrombotic drugs . These applications suggest that 3-Fluoro-4-isopropoxyphenylboronic acid has potential uses in the development of new pharmaceuticals .

属性

IUPAC Name |

(3-fluoro-4-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQQJUVWZYJYPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584278 | |

| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-isopropoxyphenylboronic acid | |

CAS RN |

480438-54-8 | |

| Record name | {3-Fluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1355158.png)

![Pyrazolo[1,5-a]pyridin-4-ol](/img/structure/B1355169.png)

![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)